methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate
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Overview
Description
Methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate is a complex organic compound with a unique structure. It belongs to the class of diterpenoid alkaloids, which are known for their intricate three-dimensional structures and significant biological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate involves multiple steps, including oxidation, Diels-Alder cycloaddition, and other complex organic reactions. The key strategy often involves oxidative dearomatization followed by Diels-Alder cycloaddition to construct the core structure .
Industrial Production Methods
Industrial production methods for such complex compounds typically involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and synthesis techniques.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diterpenoid alkaloids such as atisine, denudatine, arcutane, arcutine, napelline, and hetidine .
Uniqueness
What sets methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate apart is its unique structural features and the specific biological activities it exhibits. Its complex three-dimensional structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C16H26O4 |
---|---|
Molecular Weight |
282.37 g/mol |
IUPAC Name |
methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C16H26O4/c1-11(8-9-12-15(2,3)19-12)7-6-10-16(4)13(20-16)14(17)18-5/h7,12-13H,6,8-10H2,1-5H3/b11-7+/t12-,13+,16+/m1/s1 |
InChI Key |
PNZGAJXFVAMMGM-ISGOXSRDSA-N |
Isomeric SMILES |
C/C(=C\CC[C@]1([C@@H](O1)C(=O)OC)C)/CC[C@@H]2C(O2)(C)C |
Canonical SMILES |
CC(=CCCC1(C(O1)C(=O)OC)C)CCC2C(O2)(C)C |
Origin of Product |
United States |
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